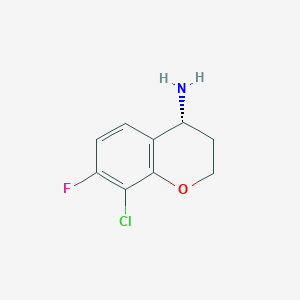
5-(Trifluoromethyl)uridine 5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)uridine 5’-triphosphate is a modified nucleoside triphosphate It consists of a uridine base with a trifluoromethyl group at the 5-position, linked to a ribose sugar, which is further esterified with three phosphate groups at the 5’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)uridine 5’-triphosphate typically involves multiple steps:
Synthesis of 5-(Trifluoromethyl)uridine: This step involves the introduction of a trifluoromethyl group to the uridine molecule. This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.
Phosphorylation: The 5-(Trifluoromethyl)uridine is then phosphorylated to form the triphosphate. This is usually done using phosphorylating reagents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)uridine 5’-triphosphate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)uridine 5’-triphosphate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Phosphorylation/Dephosphorylation: The triphosphate group can be added or removed under specific enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like trifluoromethylating agents (e.g., CF3I) are used.
Phosphorylation: Phosphorylating agents such as POCl3 in the presence of bases like pyridine.
Major Products
Substitution Products: Depending on the nucleophile, various substituted uridine derivatives can be formed.
Phosphorylation Products: Mono-, di-, and triphosphate derivatives of 5-(Trifluoromethyl)uridine.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)uridine 5’-triphosphate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties. It can inhibit viral replication by incorporating into viral RNA, leading to chain termination.
Industry: Potential use in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)uridine 5’-triphosphate involves its incorporation into RNA or DNA, where it can disrupt normal nucleic acid function. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes involved in nucleic acid synthesis, leading to inhibition of viral replication or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
5-Fluoro-2’-deoxyuridine (FdUrd): Another fluorinated pyrimidine with anticancer properties.
Trifluorothymidine (TFT): Used in antiviral therapies.
Uniqueness
5-(Trifluoromethyl)uridine 5’-triphosphate is unique due to the presence of the trifluoromethyl group, which can enhance its stability and binding affinity compared to other fluorinated nucleotides. This makes it a promising candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C10H14F3N2O15P3 |
|---|---|
Molekulargewicht |
552.14 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14F3N2O15P3/c11-10(12,13)3-1-15(9(19)14-7(3)18)8-6(17)5(16)4(28-8)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h1,4-6,8,16-17H,2H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
DAJCGGSDTUDPOM-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)

![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)


![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-3-yl]methyl})amine](/img/structure/B15240419.png)
![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)
![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)


